molecular formula C30H30N4O2 B3979781 5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline

5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline

Cat. No.: B3979781
M. Wt: 478.6 g/mol
InChI Key: JBNMUYMPSIGDKH-UHFFFAOYSA-N
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Description

5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline is a complex organic compound with a unique structure that includes a benzylpiperazine moiety, a diphenylmethyl group, and a nitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.

    Introduction of the Nitroaniline Core: The benzylpiperazine is then reacted with 2-nitroaniline in the presence of a suitable catalyst to form the desired compound.

    Addition of the Diphenylmethyl Group: Finally, the diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Benzylpiperazin-1-yl)pyridin-2-amine: Similar structure with a pyridine ring instead of a nitroaniline core.

    5-(4-Benzylpiperazin-1-yl)-2-nitrobenzaldehyde: Similar structure with an aldehyde group instead of a diphenylmethyl group.

Uniqueness

5-(4-benzylpiperazin-1-yl)-N-(diphenylmethyl)-2-nitroaniline is unique due to its combination of a benzylpiperazine moiety, a diphenylmethyl group, and a nitroaniline core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

N-benzhydryl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c35-34(36)29-17-16-27(33-20-18-32(19-21-33)23-24-10-4-1-5-11-24)22-28(29)31-30(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-17,22,30-31H,18-21,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNMUYMPSIGDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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